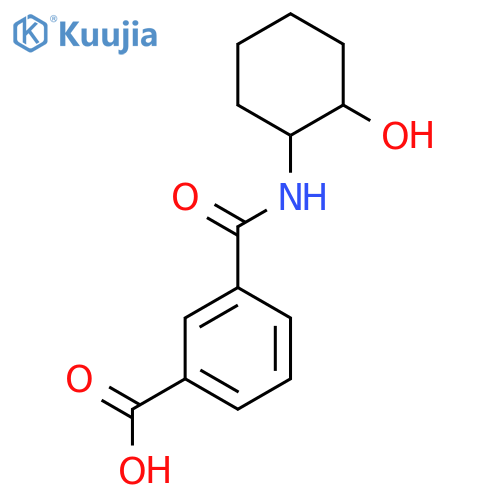

Cas no 1285690-85-8 (3-(2-hydroxycyclohexyl)carbamoylbenzoic acid)

3-(2-hydroxycyclohexyl)carbamoylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid

- 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid

- 1285690-85-8

- AKOS011645074

- EN300-16457066

-

- インチ: 1S/C14H17NO4/c16-12-7-2-1-6-11(12)15-13(17)9-4-3-5-10(8-9)14(18)19/h3-5,8,11-12,16H,1-2,6-7H2,(H,15,17)(H,18,19)

- InChIKey: DCNHBIIFRMKENY-UHFFFAOYSA-N

- ほほえんだ: OC1CCCCC1NC(C1C=CC=C(C(=O)O)C=1)=O

計算された属性

- せいみつぶんしりょう: 263.11575802g/mol

- どういたいしつりょう: 263.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 86.6Ų

3-(2-hydroxycyclohexyl)carbamoylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16457066-0.1g |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |

1285690-85-8 | 0.1g |

$376.0 | 2023-06-04 | ||

| Enamine | EN300-16457066-0.05g |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |

1285690-85-8 | 0.05g |

$252.0 | 2023-06-04 | ||

| Enamine | EN300-16457066-250mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |

1285690-85-8 | 250mg |

$538.0 | 2023-09-22 | ||

| Enamine | EN300-16457066-2500mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |

1285690-85-8 | 2500mg |

$2127.0 | 2023-09-22 | ||

| Enamine | EN300-16457066-50mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |

1285690-85-8 | 50mg |

$252.0 | 2023-09-22 | ||

| Aaron | AR028UD7-100mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoicacid |

1285690-85-8 | 95% | 100mg |

$542.00 | 2025-02-17 | |

| Aaron | AR028UD7-500mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoicacid |

1285690-85-8 | 95% | 500mg |

$1190.00 | 2025-02-17 | |

| Aaron | AR028UD7-250mg |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoicacid |

1285690-85-8 | 95% | 250mg |

$765.00 | 2025-02-17 | |

| Aaron | AR028UD7-10g |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoicacid |

1285690-85-8 | 95% | 10g |

$6443.00 | 2023-12-16 | |

| 1PlusChem | 1P028U4V-10g |

3-[(2-hydroxycyclohexyl)carbamoyl]benzoicacid |

1285690-85-8 | 95% | 10g |

$5831.00 | 2023-12-25 |

3-(2-hydroxycyclohexyl)carbamoylbenzoic acid 関連文献

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

3-(2-hydroxycyclohexyl)carbamoylbenzoic acidに関する追加情報

Professional Introduction to 3-(2-hydroxycyclohexyl)carbamoylbenzoic Acid (CAS No. 1285690-85-8)

3-(2-hydroxycyclohexyl)carbamoylbenzoic acid, with the chemical identifier CAS No. 1285690-85-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique combination of a hydroxycyclohexyl group and a carbamoylbenzoic acid moiety imparts distinct chemical properties that make it a promising candidate for further investigation.

The structural composition of 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid includes a benzoic acid core substituted with a carbamoyl group at the third position, linked to a cyclohexyl ring that bears a hydroxyl group at the second position. This configuration suggests a molecule with both hydrophilic and lipophilic characteristics, which could be advantageous for membrane permeability and bioavailability. The presence of the hydroxyl group also introduces the possibility of hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in biological systems.

In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of benzoic acid due to their diverse biological activities. Benzoic acid itself is known for its antimicrobial, anti-inflammatory, and antioxidant properties, and modifications to its structure can enhance or alter these effects. The introduction of a carbamoyl group not only modifies the electronic properties of the benzoic acid ring but also creates a potential site for further functionalization, enabling the design of more complex and tailored molecules.

One of the most compelling aspects of 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. The cyclohexyl ring with a hydroxyl substituent can serve as a scaffold for further chemical modifications, allowing chemists to explore a wide range of structural variations. This flexibility is particularly valuable in drug discovery, where subtle changes in molecular structure can significantly impact biological activity and pharmacokinetic profiles.

Recent studies have begun to uncover the biological significance of this compound. Preliminary in vitro investigations suggest that 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid exhibits modulatory effects on various cellular pathways. These include interactions with enzymes and receptors involved in inflammation, pain perception, and oxidative stress regulation. The hydroxycyclohexyl moiety appears to play a key role in these interactions, potentially through its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

The compound's potential as an anti-inflammatory agent is particularly noteworthy. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. By targeting inflammatory pathways, 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid could offer therapeutic benefits in managing these conditions. Furthermore, its structural similarity to known anti-inflammatory drugs may facilitate rapid translation from preclinical findings to clinical applications.

Another area of interest is the compound's antioxidant properties. Oxidative stress is recognized as a contributing factor in aging and various pathological processes. The hydroxyl group in the cyclohexyl ring suggests that 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid may act as a scavenger for reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property could make it valuable in developing treatments for conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and certain types of cancer.

The synthesis of 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid presents an interesting challenge for organic chemists. The construction of the benzoic acid core followed by functionalization at the third position requires careful consideration of reaction conditions and reagent selection. Advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been instrumental in achieving high yields and purity levels necessary for pharmaceutical applications.

The pharmacokinetic profile of 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid is another critical aspect that needs thorough evaluation. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) will determine its feasibility as a drug candidate. Computational modeling techniques can provide valuable insights into these properties before expensive experimental studies are conducted. By leveraging computational chemistry tools, researchers can predict how the molecule will behave within different biological compartments and identify potential issues early in the development process.

Future research directions should focus on elucidating the precise mechanisms through which 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid exerts its biological effects. Understanding these mechanisms will not only enhance our appreciation of its therapeutic potential but also guide further structural optimization efforts. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in unraveling these complexities.

In conclusion, 3-(2-hydroxycyclohexyl)carbamoylbenzoic acid (CAS No. 1285690-85-8) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features combined with preliminary evidence of biological activity make it a compelling candidate for further investigation. As research continues to uncover new applications and mechanisms, this compound has the potential to contribute significantly to advancements in drug development and therapeutic interventions.

1285690-85-8 (3-(2-hydroxycyclohexyl)carbamoylbenzoic acid) 関連製品

- 82255-42-3((R)-2,2-difluoro-1-phenylethanol)

- 5619-34-1(2-Amino-N-butylacetamide)

- 2228875-11-2(2-(dimethylamino)methyl-4-(2-nitroethyl)phenol)

- 2228600-18-6(1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)

- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)

- 106-74-1(2-Ethoxyethyl acrylate)

- 1797246-76-4(2-(2,4-dichlorophenoxy)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)acetamide)

- 859133-97-4((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one)

- 2287317-86-4([3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 1361751-54-3(3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-sulfonamide)